molecular formula C7H8Cl2FN B13612042 3-Chloro-2-fluoro-4-methylanilinehydrochloride

3-Chloro-2-fluoro-4-methylanilinehydrochloride

Cat. No.: B13612042
M. Wt: 196.05 g/mol
InChI Key: IWKDDMYYIARWGM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylanilinehydrochloride is an organic compound that is typically found as a solid, which may appear as white or pale yellow crystals. It is known for its good solubility at room temperature and is used in various scientific experiments and research .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methylanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or fluorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Scientific Research Applications

3-Chloro-2-fluoro-4-methylanilinehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-4-methylanilinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, such as the modulation of enzyme activity or the inhibition of certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoroaniline
  • 4-Methylaniline
  • 2-Fluoro-4-methylaniline

Uniqueness

3-Chloro-2-fluoro-4-methylanilinehydrochloride is unique due to its specific combination of chlorine, fluorine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

3-Chloro-2-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C7H7ClF·HCl
  • Molecular Weight : 179.54 g/mol
  • Melting Point : 200–202 °C

Synthesis

The synthesis of 3-Chloro-2-fluoro-4-methylaniline hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with methylating agents under controlled conditions. The process can include various reaction mechanisms such as nucleophilic substitution.

Antibacterial Activity

Research indicates that 3-Chloro-2-fluoro-4-methylaniline hydrochloride exhibits significant antibacterial activity. In vitro studies have shown its efficacy against several bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)Comparison to Standard
Staphylococcus aureus20.5 ± 0.4Lower than Streptomycin (36.6 ± 0.3)
Chromobacterium violaceum17.0 ± 0.3Lower than Streptomycin (29.1 ± 0.2)

These results suggest that while the compound demonstrates antibacterial properties, it is less potent than the standard antibiotic Streptomycin .

The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis, similar to other aniline derivatives. The presence of chlorine and fluorine atoms in the structure may enhance its electrophilicity, which is crucial for interaction with bacterial enzymes .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have confirmed the compound's antibacterial properties through zone of inhibition tests against Gram-positive and Gram-negative bacteria .
  • Comparative Analysis : In comparative studies with other halogenated anilines, 3-Chloro-2-fluoro-4-methylaniline hydrochloride showed moderate activity, indicating that modifications in the halogen substituents can significantly influence biological activity .
  • Toxicological Assessments : Safety evaluations have indicated that while the compound shows antibacterial effects, it also presents potential toxicity risks, necessitating further research into its safety profile for therapeutic applications .

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

3-chloro-2-fluoro-4-methylaniline;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H

InChI Key

IWKDDMYYIARWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)Cl.Cl

Origin of Product

United States

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